2-pentadecyl-1H-benzimidazole
Overview
Description
2-Pentadecyl-1H-benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core with a pentadecyl side chain. Benzimidazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-pentadecyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid. One common method is the Phillips–Ladenburg reaction, where o-phenylenediamine reacts with a carboxylic acid under acidic conditions to form the benzimidazole ring . Another method involves the reaction of o-phenylenediamine with an aldehyde in the presence of an oxidizing agent .
Industrial Production Methods: Industrial production of benzimidazoles often employs catalytic processes to enhance yield and selectivity. For instance, the use of metal catalysts such as nickel or zinc can facilitate the cyclization of intermediates to form the desired benzimidazole derivatives .
Chemical Reactions Analysis
Types of Reactions: 2-Pentadecyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce alkyl, aryl, or sulfonyl groups .
Scientific Research Applications
2-Pentadecyl-1H-benzimidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-pentadecyl-1H-benzimidazole involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division . This makes them effective anticancer agents. Additionally, the compound can interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
2-Phenylbenzimidazole: Known for its anticancer properties.
2-Methylbenzimidazole: Used in the synthesis of pharmaceuticals and agrochemicals.
2-Chlorobenzimidazole: Exhibits antimicrobial activity.
Uniqueness: 2-Pentadecyl-1H-benzimidazole is unique due to its long alkyl side chain, which can enhance its lipophilicity and membrane permeability. This structural feature can improve its bioavailability and efficacy in biological applications .
Properties
IUPAC Name |
2-pentadecyl-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-22-23-20-17-15-16-18-21(20)24-22/h15-18H,2-14,19H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJQADBOFUIAFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=NC2=CC=CC=C2N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389354 | |
Record name | 2-pentadecyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5805-26-5 | |
Record name | 2-pentadecyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PENTADECYLBENZIMIDAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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